molecular formula C14H13N3O2S B2874614 5-((3,4-dihydroquinolin-1(2H)-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 380351-53-1

5-((3,4-dihydroquinolin-1(2H)-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2874614
CAS No.: 380351-53-1
M. Wt: 287.34
InChI Key: YSXTWVNONNYJAD-UHFFFAOYSA-N
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Description

5-((3,4-dihydroquinolin-1(2H)-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a novel organic compound known for its unique structural properties and potential applications in various scientific domains. The compound comprises a dihydroquinolinyl group linked to a thioxodihydropyrimidine structure, making it an interesting subject for chemical research and development.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves a multi-step synthesis starting with the derivatization of quinoline. The dihydroquinolinyl group is synthesized first and subsequently linked to the pyrimidine core through a methylene bridge.

  • Industrial Production Methods: On an industrial scale, the synthesis involves advanced organic synthesis techniques including condensation reactions under controlled temperatures and pH to ensure high yield and purity. Catalysts such as Lewis acids may be used to facilitate the reaction.

Chemical Reactions Analysis

  • Types of Reactions: The compound undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution due to its functional groups.

  • Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reductions, and nucleophiles like amines for substitution reactions.

  • Major Products: The major products formed depend on the type of reaction; for example, oxidation may lead to the formation of quinolone derivatives, while nucleophilic substitution could introduce various functional groups into the thioxodihydropyrimidine ring.

Scientific Research Applications

  • Chemistry: In chemistry, the compound is used as a precursor for the synthesis of more complex molecules and materials.

  • Biology: Its structural similarity to certain bioactive molecules makes it a candidate for studying enzyme inhibition and protein binding interactions.

  • Medicine: Research is exploring its potential as a therapeutic agent due to its unique structural properties.

  • Industry: The compound is also being studied for its use in developing new materials with specific electronic or mechanical properties.

Mechanism of Action

The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. Its structure allows for binding to active sites, influencing the biochemical pathways involved. The dihydroquinolinyl group is particularly effective in modulating the activity of certain enzymes, making it a potent molecule for biochemical research.

Comparison with Similar Compounds

When compared to similar compounds such as quinoline derivatives or other thioxodihydropyrimidines, 5-((3,4-dihydroquinolin-1(2H)-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its combined structural features. While quinoline derivatives are known for their antibacterial and antimalarial properties, thioxodihydropyrimidines are studied for their anticancer activities. This compound potentially combines these properties, making it a unique subject for further research.

Similar compounds include:

  • Quinolines

  • Quinoline derivatives

  • Thioxodihydropyrimidines

  • Pyrimidine derivatives

Properties

IUPAC Name

5-(3,4-dihydro-2H-quinolin-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-12-10(13(19)16-14(20)15-12)8-17-7-3-5-9-4-1-2-6-11(9)17/h1-2,4,6,8H,3,5,7H2,(H2,15,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXTWVNONNYJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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